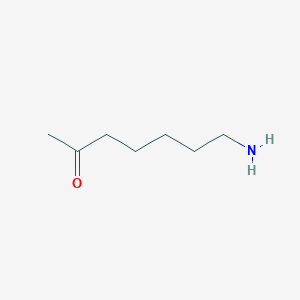

7-Aminoheptan-2-one

説明

Structure

3D Structure

特性

分子式 |

C7H15NO |

|---|---|

分子量 |

129.2 g/mol |

IUPAC名 |

7-aminoheptan-2-one |

InChI |

InChI=1S/C7H15NO/c1-7(9)5-3-2-4-6-8/h2-6,8H2,1H3 |

InChIキー |

JHYBLGGRROSXDF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCCCCN |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 7 Aminoheptan 2 One and Its Derivatives

Direct Synthetic Routes to 7-Aminoheptan-2-one

Direct synthesis of this compound involves the creation of the ketone functional group from suitable precursors.

A well-established method for synthesizing ketones is the Weinreb ketone synthesis. wikipedia.orgmychemblog.comumich.edu This reaction utilizes an N-methoxy-N-methylamide, also known as a Weinreb amide, and an organometallic reagent. wikipedia.orgmychemblog.comumich.edu The key advantage of this method is its ability to prevent the common issue of over-addition, which often leads to the formation of tertiary alcohols as byproducts when using other acyl compounds. mychemblog.comumich.edu

In a relevant synthesis, a protected aminoheptanoic acid derivative is first converted into its corresponding Weinreb amide. nih.gov This is achieved by coupling the carboxylic acid with N,O-dimethylhydroxylamine using a coupling agent like N,N'-carbonyldiimidazole (CDI). nih.gov The resulting Weinreb amide is then treated with an excess of an organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to form the methyl ketone. nih.gov The reaction proceeds through a stable chelated intermediate, which upon workup, yields the desired ketone. wikipedia.org A final deprotection step then affords this compound. nih.gov

Table 1: Key Steps in Weinreb Ketone Synthesis of a this compound Precursor nih.gov

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Protected aminoheptanoic acid | CDI, N,O-dimethylhydroxylamine | Weinreb amide |

| 2 | Weinreb amide | Methylmagnesium bromide | Protected this compound |

Oxidative cleavage of alkenes is another powerful strategy for the synthesis of ketones. masterorganicchemistry.comorganic-chemistry.org This method involves breaking a carbon-carbon double bond to form two new carbon-oxygen double bonds. masterorganicchemistry.com A common reagent for this transformation is ozone (O₃), followed by a workup step. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of a this compound precursor, a suitable alkene, such as N¹-(hept-6-enyl)propane-1,3-diamine, can be used as a starting material. nih.gov The terminal alkene is subjected to oxidative cleavage, which can be achieved using reagents like ruthenium chloride as a catalyst with sodium periodate (B1199274) as the oxidant. nih.gov This reaction cleaves the double bond to yield a carboxylic acid. nih.gov This carboxylic acid can then be converted to the target ketone through methods like the Weinreb synthesis described previously. nih.gov

Alternatively, ozonolysis with an oxidative workup (e.g., using hydrogen peroxide) can convert an alkene directly to a carboxylic acid, which can then be further manipulated to yield the ketone. masterorganicchemistry.com If the alkene is appropriately substituted, direct formation of a ketone is also possible. masterorganicchemistry.comorganic-chemistry.org

The formation of amide bonds is a critical step in the synthesis of many precursors for this compound, particularly for the Weinreb amide route. nih.gov Direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.it Therefore, the carboxylic acid must first be "activated." fishersci.itwhiterose.ac.uk

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.itnih.govpeptide.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which readily reacts with an amine to form the amide bond. fishersci.itnih.gov For instance, in the synthesis of a precursor for this compound, a protected aminoheptanoic acid was activated with N,N'-carbonyldiimidazole (CDI) to facilitate coupling with N,O-dimethylhydroxylamine to form the Weinreb amide. nih.gov

Table 2: Common Reagents for Carboxylic Acid Activation and Amide Coupling fishersci.itnih.govpeptide.com

| Reagent Class | Examples | Function |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Activate carboxylic acids to form a reactive O-acylisourea intermediate. |

| Additives | HOBt, HOAt | Minimize racemization and increase coupling efficiency. |

Oxidative Cleavage Reactions in Ketone Synthesis

Stereoselective Synthesis of Chiral Aminoheptanone Analogues

The creation of chiral aminoheptanone analogues, where the amino group has a specific three-dimensional orientation, requires stereoselective synthetic methods.

Asymmetric reductive amination (ARA) is a direct and powerful method for producing chiral amines from prochiral ketones. sioc-journal.cn This reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. sioc-journal.cngoogle.com

This method can be applied to a suitable ketone precursor to generate chiral this compound analogues. The choice of the chiral catalyst, typically a transition metal complex with a chiral ligand, is crucial for achieving high enantioselectivity. google.comdicp.ac.cn For example, iridium complexes with chiral phosphine (B1218219) ligands like f-Binaphane have shown high efficiency in the asymmetric reductive amination of aryl ketones. dicp.ac.cn The reaction is often carried out in the presence of an acid or a Lewis acid, such as titanium(IV) isopropoxide, to promote the formation of the imine. google.comdicp.ac.cn

Challenges in this method include potential catalyst poisoning by the amine and competitive reduction of the ketone. sioc-journal.cn However, for many systems, high yields and excellent enantiomeric excesses have been achieved. dicp.ac.cnliv.ac.uk

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines. dovepress.com Enzymes like ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) are particularly effective. dovepress.comresearchgate.net

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. researchgate.net To synthesize a chiral aminoheptanone, a prochiral diketone precursor could be selectively aminated by an ω-TA. Alternatively, a racemic mixture of this compound could be resolved through a kinetic resolution process, where one enantiomer is selectively deaminated by the enzyme, leaving the other enantiomer in high purity. The high stereoselectivity of ω-TAs makes them ideal for producing optically pure amines. researchgate.net

Amine Dehydrogenases (AmDHs) catalyze the asymmetric reductive amination of ketones using ammonia (B1221849) as the amino donor and a cofactor like NAD(P)H. rsc.orgrsc.org This method is highly attractive due to the use of inexpensive ammonia and the generation of water as the only byproduct. rsc.org Engineered AmDHs have been developed to accept a wide range of ketone substrates, including those that would lead to chiral aminoheptanones. rsc.orgacs.org For example, an engineered AmDH from Geobacillus kaustophilus has been shown to catalyze the reductive amination of various ketones with high conversion and excellent enantioselectivity. rsc.org These enzymes have also been successfully used for the synthesis of chiral amino alcohols from hydroxy ketones, demonstrating their versatility. frontiersin.orgnih.gov

Table 3: Comparison of Biocatalytic Methods for Chiral Amine Synthesis

| Enzyme | Reaction Type | Key Features |

|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric synthesis or kinetic resolution | High stereoselectivity; requires an amino donor. researchgate.net |

Catalytic Asymmetric Reductive Amination of Ketone Precursors

Preparation of Salt Forms of this compound

The synthesis of this compound and its subsequent conversion to a salt form is a critical step for its purification, stabilization, and handling. A common strategy involves the deprotection of a protected amino ketone precursor, followed by treatment with an appropriate acid to yield the corresponding salt.

For instance, N,N'-Bis(tert-butoxycarbonyl)-7-[(3-aminopropyl)amino]heptan-2-one can serve as a precursor. The synthesis of this compound starts from a Weinreb amide, which is reacted with an excess of methylmagnesium bromide to form the methyl ketone. nih.gov The tert-butoxycarbonyl (Boc) protecting groups can then be removed under acidic conditions. Treatment of the deprotected amine with anhydrous hydrochloric acid (HCl) in a suitable solvent like dioxane or ethyl acetate (B1210297) yields the dihydrochloride (B599025) salt of the target amine. nih.gov This method provides a straightforward route to obtaining a stable, crystalline salt of the amino ketone.

The general procedure for the deprotection and salt formation is as follows:

The N-protected amino ketone is dissolved in a suitable organic solvent (e.g., dioxane, ethyl acetate).

Anhydrous HCl (typically a 4 N solution in dioxane or 1 N in ethyl acetate) is added to the solution at room temperature.

The reaction mixture is stirred until the deprotection is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

The resulting hydrochloride salt often precipitates out of the solution and can be collected by filtration.

This process is applicable to a range of N-protected amino ketones, providing a reliable method for accessing their salt forms. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This section focuses on the synthesis of aryloxy, benzyloxy, and sulfonyl-substituted analogs.

The synthesis of aryloxy-substituted immonium salts, which can serve as precursors to aryloxy-substituted ketones, has been described. idealawyers.com These immonium salts are prepared by reacting a corresponding haloformate with an amide, such as dimethylformamide (DMF). idealawyers.com These intermediates can then react with nucleophiles to introduce various functional groups. While the direct synthesis of aryloxy-substituted this compound is not explicitly detailed, the methodology for creating aryloxy-substituted compounds provides a potential pathway. idealawyers.com

A general approach could involve:

Preparation of an aryloxy-substituted haloformate.

Reaction with an amide to form the aryloxy-substituted immonium salt. idealawyers.com

Subsequent reaction with a suitable nucleophile to build the heptan-2-one backbone with the amino functionality, likely in a protected form.

A series of small molecules bearing a benzyloxy substituent have been synthesized and evaluated for their biological activity. nih.gov Although the specific synthesis of a benzyloxy-substituted this compound is not the primary focus of the study, the general methods employed can be adapted. The synthesis often involves the reaction of a key intermediate with a benzyloxy-containing moiety. nih.gov

A plausible synthetic route could involve the N-alkylation of a protected aminoheptanone precursor with a benzyl (B1604629) halide bearing the desired substituents on the aromatic ring. The choice of electron-withdrawing or electron-donating groups on the benzyloxy moiety has been shown to influence the biological activity of the final compounds. nih.gov Molecular docking studies have also been used to understand the interactions of these benzyloxy-substituted molecules with their biological targets. nih.gov

The synthesis of N-sulfonyl amidines has been achieved through a one-pot, copper-catalyzed reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. mdpi.com This reaction proceeds efficiently under mild conditions, utilizing various copper catalysts and bases. While this method does not directly yield a sulfonyl-substituted amino ketone, the strategy of incorporating a sulfonyl group can be applied to the synthesis of such compounds.

A potential synthetic pathway could involve:

Starting with a precursor containing a terminal alkyne and a protected amino group on a heptane (B126788) scaffold.

Utilizing a copper-catalyzed reaction to introduce a sulfonyl group.

Subsequent conversion of the alkyne to a ketone functionality.

The reaction conditions for the synthesis of N-sulfonyl amidines were optimized, with toluene (B28343) found to be the most effective solvent and triethylamine (B128534) (Et3N) as the preferred base. mdpi.com The reaction tolerates a range of substituents on the sulfonyl hydrazine (B178648) and the terminal alkyne. mdpi.com

Preparation of Benzyloxy-Substituted Amino Ketones

Synthetic Routes to Structurally Related Heptane-Based Amino-Carbonyl Compounds

This section explores the synthesis of aminoheptanoic acids, which are structurally related to this compound and serve as important building blocks in medicinal chemistry.

Several synthetic routes to aminoheptanoic acids have been reported. One common approach involves the use of protecting groups for the amino and carboxylic acid functionalities. For example, Boc-7-aminoheptanoic acid and Fmoc-7-aminoheptanoic acid are commercially available and serve as versatile linkers in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for other conjugation applications. broadpharm.combroadpharm.com The Boc group can be removed under mild acidic conditions, while the Fmoc group is cleaved under basic conditions, allowing for orthogonal protection strategies. broadpharm.combroadpharm.com

A multi-enzyme cascade has been developed for the synthesis of 2-aminoheptanoic acid from heptane. This biocatalytic process involves the regioselective C-H bond oxyfunctionalization of heptane to heptanoic acid, followed by a second functionalization at the α-carbon to introduce the amino group. This method represents a green chemistry approach, avoiding the use of harsh reagents and protecting groups.

Alternative chemical syntheses of 7-aminoheptanoic acid include the Schmidt reaction on cycloheptanone (B156872) to form the corresponding lactam, followed by acidic hydrolysis. chemicalforums.com Another route starts from 3,4-dihydro-2H-pyran, which is converted to a 7-carbon scaffold via a Wittig chain extension, followed by introduction of the amino group via an azide (B81097) intermediate. chemicalforums.com Homologation of 6-aminohexanoic acid has also been considered as a potential route. chemicalforums.com

The synthesis of a 2-aminohept-6-ynoic acid hydrochloride has also been documented, providing a building block with both amino and alkyne functionalities for further chemical modifications. enaminestore.com

Preparation of Diaminoheptane Derivatives

The synthesis of diaminoheptane derivatives serves as a crucial basis for creating more complex molecules. Various strategies have been developed to introduce functional groups to the 1,7-diaminoheptane (B1222138) backbone, enabling its use in diverse applications from polymer chemistry to the synthesis of biologically active compounds.

One common approach involves the selective protection of one of the amino groups, allowing for differential functionalization. For instance, N-trifluoroacetamido-1,7-diaminoheptane can be prepared by reacting 1,7-diaminoheptane with ethyl trifluoroacetate (B77799) in the presence of triethylamine. google.com This reaction is typically carried out in methanol (B129727) at a low temperature (0 to -5°C) and then stirred overnight at room temperature. google.com The resulting monofunctionalized derivative can then be used in subsequent reactions, such as coupling with a thiourea (B124793) derivative. google.com

Another class of derivatives involves the formation of amides. Amidated pectin (B1162225) derivatives have been prepared by reacting pectin with 1,7-diaminoheptane in dimethylsulfoxide (DMSO). sci-hub.st This method modifies the carboxyl groups of pectin to form N-alkylamidated pectins. sci-hub.st

Furthermore, 1,7-diaminoheptane is utilized as a linker in the synthesis of more elaborate structures. It can be reacted with 1,8-naphthalic anhydride (B1165640) in refluxing ethanol (B145695) to prepare naphthalimide (NI) units, which are subsequently used to create Naphthalene diimide-naphthalimide (NDI-NI) dyads. researchgate.net

The synthesis of 1,7-diaminoheptane itself can be achieved through several routes, including the alkylation of amines, reductive amination of aldehydes or ketones, and the hydrogenation of nitriles derived from heptanoic acid. smolecule.com These methods provide the foundational diamine for subsequent derivatization. smolecule.com

Table 1: Synthetic Methods for Diaminoheptane Derivatives

| Derivative Name | Starting Materials | Reagents/Solvents | Key Conditions | Reference |

|---|---|---|---|---|

| N-trifluoroacetamido-1,7-diaminoheptane | 1,7-diaminoheptane, Ethyl trifluoroacetate | Methanol, Triethylamine | 0 to -5°C, then room temperature overnight | google.com |

| Pectin 7-aminoheptylamide | Pectin, 1,7-diaminoheptane | Dimethylsulfoxide (DMSO) | Anhydrous conditions | sci-hub.st |

| Naphthalimide (NI) unit | 1,8-naphthalic anhydride, 1,7-diaminoheptane | Ethanol (CH₃CH₂OH) | Reflux for 2 hours | researchgate.net |

Synthesis of Aminoheptanols

Aminoheptanols are valuable intermediates in organic synthesis. The synthesis of 7-aminoheptanol-1 can be accomplished through the reduction of a lactam.

A specific method involves the conversion of cycloheptanone oxime to enantholactam. cdnsciencepub.com This is followed by the reduction of the enantholactam using metallic sodium in absolute ethanol, a modification of Wallach's method. cdnsciencepub.com The reaction is refluxed vigorously until the sodium is consumed. After an aqueous workup involving steam distillation and acidification with hydrochloric acid, the 7-aminoheptanol-1 hydrochloride is obtained. cdnsciencepub.com The free amino alcohol can be liberated from its salt. The resulting 7-aminoheptanol-1 has been reported with a melting point of 55-56°C. cdnsciencepub.com

Derivatives of aminoheptanols have also been synthesized. For example, 7-(Benzyloxy)-1-(methyl(phenyl)amino)heptan-2-one was prepared as part of a study on the synthesis of α-amino ketones. rsc.org This highlights the potential for further functionalization of the aminoheptanol structure.

Table 2: Synthesis of Aminoheptanols

| Product | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 7-Aminoheptanol-1 hydrochloride | Enantholactam | Sodium, Absolute ethanol, Hydrochloric acid | Lactam reduction | cdnsciencepub.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,7-Diaminoheptane |

| N-trifluoroacetamido-1,7-diaminoheptane |

| Ethyl trifluoroacetate |

| Triethylamine |

| Thiourea |

| Pectin |

| Pectin 7-aminoheptylamide |

| Dimethylsulfoxide (DMSO) |

| 1,8-Naphthalic anhydride |

| Naphthalene diimide |

| Naphthalimide |

| Heptanoic acid |

| 7-Aminoheptanol-1 |

| Cycloheptanone oxime |

| Enantholactam |

| Sodium |

| Ethanol |

Chemical Reactivity and Transformation Pathways of 7 Aminoheptan 2 One

Reactions Involving the Ketone Moiety

The ketone group in 7-aminoheptan-2-one is a site of significant reactivity, primarily due to the electrophilic nature of the carbonyl carbon. This allows for a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl group of this compound is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. A key example of this is the reduction of the ketone to a secondary alcohol.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with NaBH₄ is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent. numberanalytics.com

| Reactant(s) | Reagent(s) | Product | Notes |

| This compound | 1. NaBH₄, Methanol2. H₂O workup | 7-Aminoheptan-2-ol | Mild and selective reduction of the ketone. |

| This compound | 1. LiAlH₄, Diethyl ether2. H₂O/H⁺ workup | 7-Aminoheptan-2-ol | Powerful reducing agent, also capable of reducing other functional groups. |

The choice of reducing agent can be critical, especially when seeking to selectively reduce the ketone in the presence of other reducible functional groups. NaBH₄ is a milder reducing agent and is generally preferred for the selective reduction of ketones and aldehydes. numberanalytics.com LiAlH₄ is a much stronger reducing agent and can also reduce esters, carboxylic acids, and amides. ucalgary.camasterorganicchemistry.com

Condensation and Cyclization Reactions

The presence of both a ketone and an amine group within the same molecule allows for intramolecular condensation reactions, leading to the formation of cyclic structures. A significant reaction pathway for this compound is its intramolecular cyclization to form a seven-membered cyclic imine, which can then be further reduced to a substituted piperidine (B6355638). This type of reaction is a key step in the synthesis of various heterocyclic compounds. masterorganicchemistry.comchemistry.coach

The initial step involves the nucleophilic attack of the primary amine onto the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a cyclic imine. This imine can then be reduced in situ to the corresponding saturated heterocycle.

| Starting Material | Reaction Conditions | Intermediate | Final Product |

| This compound | Acid or base catalysis | Cyclic Hemiaminal | 2-Methyl-3,4,5,6-tetrahydro-2H-azepine (Cyclic Imine) |

| Cyclic Imine from above | H₂, Pd/C or NaBH₄ | - | 2-Methylpiperidine |

This intramolecular cyclization is an example of a broader class of reactions used to synthesize nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. nih.gov The reaction conditions can be tuned to favor the formation of either the cyclic imine or the fully reduced piperidine derivative.

Reactions of the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic and basic center, allowing for a range of reactions including alkylation, acylation, oxidation, and reduction.

Alkylation and Acylation Processes

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily undergoing alkylation and acylation reactions.

Alkylation: Primary amines react with alkyl halides in an SN2 reaction to form secondary amines. jove.compearson.comucalgary.ca This reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts, often leading to a mixture of products. jove.com To favor monoalkylation, a large excess of the amine can be used relative to the alkylating agent.

| Reactant(s) | Reagent | Product | Reaction Type |

| This compound | Methyl Iodide (CH₃I) | N-Methyl-7-aminoheptan-2-one | SN2 Alkylation |

| This compound | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | N-Benzyl-7-aminoheptan-2-one | SN2 Alkylation |

Acylation: Primary amines react readily with acyl chlorides or acid anhydrides to form amides. This reaction is typically fast and exothermic. chemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the amide.

| Reactant(s) | Reagent | Product |

| This compound | Acetyl Chloride (CH₃COCl) | N-(7-Oxoheptyl)acetamide |

| This compound | Benzoyl Chloride (C₆H₅COCl) | N-(7-Oxoheptyl)benzamide |

Oxidation and Reduction Pathways

The primary amine functionality can undergo both oxidation and reduction, though the latter is less common for a primary amine itself.

Oxidation: Primary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of primary amines can lead to the formation of imines, oximes, or nitriles. researchgate.net The oxidation of primary aliphatic amines can yield corresponding ketones. researchgate.net

Reduction: While the primary amine itself is already in a reduced state, the term reduction in this context often refers to reductive amination, where a ketone is converted to an amine. However, for this compound, the focus would be on reactions of the existing amine.

Protonation and Dissociation Equilibria

The primary amine group of this compound is basic and can accept a proton to form an ammonium ion. The equilibrium of this protonation is described by the pKa of the conjugate acid.

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The dissociation of the protonated amine is an important factor in its chemical reactivity and biological interactions, as the charge state of the molecule influences its solubility, nucleophilicity, and ability to interact with biological targets. mpg.de

| Compound | pKa (Conjugate Acid) | Temperature (°C) | Reference |

| 1-Aminoheptane | 10.67 | 25 | lookchem.com |

| 2-Aminoheptane (B1682561) | ~10.6 | 25 | Estimated from mdpi.com |

| This compound | Estimated ~10.5 | 25 | - |

The protonation and deprotonation equilibrium is also crucial in controlling the outcome of certain reactions. For instance, in intramolecular cyclization, the pH of the reaction medium can influence the rate of reaction by affecting the nucleophilicity of the amine and the electrophilicity of the carbonyl group.

Intramolecular Rearrangements and Cyclization Mechanisms

The bifunctional nature of this compound, possessing both a primary amine and a ketone group, allows for specific intramolecular reactions. The most significant of these is the potential for intramolecular cyclization to form a seven-membered cyclic imine, specifically a tetrahydropyrido[1,2-a]azepine derivative. This transformation is a classic example of an intramolecular Schiff base formation.

The mechanism involves the nucleophilic attack of the terminal amino group (-NH₂) on the electrophilic carbonyl carbon of the ketone group (C=O). This is followed by the elimination of a water molecule to form the cyclic imine. The reaction is typically reversible and can be catalyzed by either acid or base.

The general steps are:

Protonation of the Carbonyl Oxygen: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the seven-membered cyclic imine.

This type of cyclization is analogous to the formation of lactams from aminocarboxylic acids, a reaction that can be catalyzed by lipase (B570770) enzymes. whiterose.ac.uk Furthermore, the formation and hydrolysis of an imine intermediate are central to the mechanism of transaminase enzymes, which utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to mediate amino group transfer. rsc.org While specific studies on the enzymatic cyclization of this compound are not prevalent, the chemical principles suggest its viability as a substrate for such transformations. In some cases, similar bifunctional molecules can undergo a series of intramolecular rearrangements that may include cyclization and ring expansion. escholarship.org

Complexation Chemistry with Metal Ions

The presence of two potential donor atoms—the nitrogen of the amino group and the oxygen of the carbonyl group—allows this compound to function as a chelating ligand in coordination chemistry. researchgate.net Amines and their derivatives are well-known to form stable complexes with a variety of transition metals. bingol.edu.trbeilstein-journals.org The flexible five-carbon chain separating the amine and ketone functionalities enables the molecule to wrap around a metal center, forming a stable chelate ring. This bidentate (N,O) coordination capability is of significant interest for developing new metal complexes. bingol.edu.trresearchgate.net

Ligand Design and Coordination Modes for Transition Metal Centers

As a ligand, this compound presents two distinct coordination sites: the soft Lewis basic amino group and the hard Lewis basic carbonyl oxygen. This combination allows for coordination with a range of transition metal ions, according to Hard and Soft Acid and Base (HSAB) theory.

Coordination Modes:

Bidentate (N,O) Chelation: The most probable coordination mode involves the simultaneous binding of both the nitrogen and oxygen atoms to a single metal center. This forms a thermodynamically favorable seven-membered chelate ring. The flexibility of the aliphatic backbone is crucial for adopting the correct conformation to achieve this chelation.

Bridging Ligand: It is also conceivable for the ligand to bridge two different metal centers, with the nitrogen coordinating to one metal and the oxygen to another, although this is generally less common than chelation.

The design of complexes using this ligand would focus on creating mononuclear complexes where the ligand acts as a bidentate chelator. bingol.edu.trku.ac.ke The properties of the resulting complex, such as its geometry and stability, would be highly dependent on the choice of the transition metal center. beilstein-journals.org For example, metals like Cu(II), Ni(II), and Co(II) are known to form stable octahedral or square planar complexes with bidentate amine-containing ligands. researchgate.netbingol.edu.tr

Formation and Stability of Metal-Aminoheptanone Complexes

The synthesis of metal complexes with this compound would typically involve the direct reaction of the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent like ethanol or methanol. bingol.edu.trresearchgate.net The resulting complexes are often colored crystalline solids, which can be characterized using various spectroscopic and analytical techniques.

The stability of these complexes is enhanced by the chelate effect, where the formation of a ring structure upon coordination is entropically more favorable than the coordination of two separate monodentate ligands. The stability of the metal-ligand bond can be assessed through techniques like infrared (IR) spectroscopy and thermal analysis (TGA/DTA). bingol.edu.trmdpi.com

Illustrative Spectroscopic Data: Upon coordination to a metal ion, characteristic shifts in the IR absorption frequencies of the C=O and N-H bonds are expected. These shifts provide direct evidence of ligand-to-metal bond formation.

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Wavenumber (Coordinated Ligand) | Interpretation |

| N-H Stretch | ~3400-3300 cm⁻¹ | Lower frequency (e.g., ~3250 cm⁻¹) | Weakening of N-H bond upon coordination of N to metal. |

| C=O Stretch | ~1715 cm⁻¹ | Lower frequency (e.g., ~1680 cm⁻¹) | Weakening of C=O bond upon coordination of O to metal. |

| New Band (M-N) | N/A | ~500-400 cm⁻¹ | Formation of a new metal-nitrogen bond. mdpi.com |

| New Band (M-O) | N/A | ~600-500 cm⁻¹ | Formation of a new metal-oxygen bond. mdpi.com |

Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the metal complexes and to study their decomposition patterns. The decomposition often occurs in distinct steps, corresponding to the loss of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. bingol.edu.trmdpi.com

| Complex (Hypothetical) | Decomposition Onset (°C) | Major Decomposition Range (°C) | Final Residue | Interpretation |

| [Cu(C₇H₁₅NO)₂(OAc)₂] | ~150 °C | 200-450 °C | CuO | The complex is stable up to 150°C, after which the organic ligand decomposes. bingol.edu.tr |

| [Ni(C₇H₁₅NO)₂(OAc)₂] | ~165 °C | 220-500 °C | NiO | The nickel complex shows slightly higher thermal stability compared to the copper analog. bingol.edu.tr |

| [Co(C₇H₁₅NO)₂(OAc)₂] | ~155 °C | 210-480 °C | Co₃O₄ | The cobalt complex decomposes in a pattern similar to the other first-row transition metals. bingol.edu.tr |

The formation of stable complexes with various transition metals highlights the potential of this compound as a versatile bidentate ligand in coordination chemistry. bingol.edu.trresearchgate.net

Spectroscopic and Structural Characterization of 7 Aminoheptan 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 7-aminoheptan-2-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the complete chemical structure.

¹H and ¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹H and ¹³C NMR spectra of amino ketones provide a wealth of information. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while signal multiplicity and coupling constants (J) reveal the connectivity between adjacent atoms.

For a molecule like this compound, specific signals are expected. The protons alpha to the ketone (at C3) and the protons alpha to the amino group (at C7) would appear as distinct multiplets. The methyl protons (at C1) would typically be a singlet, shifted downfield due to the adjacent carbonyl group. The central methylene (B1212753) groups (C4, C5, C6) would produce a complex, overlapping multiplet region in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon (C2) would be the most downfield signal, often appearing above 200 ppm. ucl.ac.uk The carbons attached to the nitrogen (C7) and the carbonyl group (C3 and C1) would also have characteristic downfield shifts.

Table 1: Representative ¹H and ¹³C NMR Data for Amino Ketone Analogues This table presents data for analogues to illustrate typical chemical shifts. The exact values for this compound may vary.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 7-(Benzyloxy)-1-((4-fluorophenyl)(methyl)amino)heptan-2-one | 7.37–7.23 (m, 5H, Ar-H), 6.97–6.84 (m, 2H, Ar-H), 6.55–6.48 (m, 2H, Ar-H), 4.48 (s, 2H, OCH₂Ph), 3.96 (s, 2H, NCH₂), 3.44 (t, 2H), 2.99 (s, 3H, NCH₃), 2.40 (t, 2H), 1.65–1.53 (m, 4H), 1.40–1.29 (m, 2H) | 209.9 (C=O), 155.7, 145.6, 138.6, 128.4, 127.7, 127.6, 115.7, 113.1, 72.9, 70.1, 63.2, 40.2, 39.5, 29.5, 25.9, 23.2 | rsc.org |

| N,N'-Bis(tert-butoxycarbonyl)-7-[(3-aminopropyl)amino]heptan-2-one | 5.26 (bs, 1H, NH), 3.71-3.64 (m, 1H), 3.38 (dd, 1H), 3.30 (dd, 1H), 3.13 (t, 2H), 3.05-2.96 (m, 5H), 1.58-1.53 (m, 2H), 1.48-1.39 (m, 4H), 1.37-1.31 (m, 2H), 1.36 (s, 9H, Boc), 1.34 (s, 9H, Boc), 1.22-1.15 (m, 2H) | 156.0 (2C, C=O of Boc), 79.4, 78.9, 70.7, 46.9, 43.9, 39.8, 37.6, 34.9, 28.4 (7C), 27.9, 26.6, 25.2 | nih.gov |

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Beyond simple 1D spectra, advanced 2D NMR techniques are invaluable for unambiguous structural assignment and for studying the three-dimensional aspects of molecules. ipb.pt

COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the heptane (B126788) backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached ¹H-¹³C pairs, providing a definitive assignment of which protons are attached to which carbons. biointerfaceresearch.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons (like the carbonyl C2) and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is a powerful tool for determining the preferred solution-state conformation of the flexible heptane chain and the spatial relationship between the amino and ketone functionalities. ipb.ptbiointerfaceresearch.com

Furthermore, NMR titration experiments, where the spectrum of this compound is monitored upon the addition of a binding partner (e.g., a protein or metal ion), can reveal intermolecular interactions. mdpi.com Changes in chemical shifts or the appearance of cross-peaks in NOESY spectra can map the binding interface at an atomic level. mdpi.comduke.edu

Mechanistic Insights from NMR Line Broadening Studies

NMR line broadening occurs when a nucleus undergoes chemical exchange between two or more environments at an intermediate rate on the NMR timescale. nih.gov This phenomenon can be exploited to gain mechanistic insights. For instance, if this compound binds to a larger molecule like an enzyme, the resonances of the protons involved in the interaction will often broaden significantly. nih.govresearchgate.net

This differential line broadening can be used to:

Map Binding Epitopes : By observing which specific proton signals in this compound broaden upon adding a macromolecular target, one can identify the parts of the molecule that are in direct contact with the target's surface. nih.govresearchgate.net

Study Dynamic Processes : Line broadening analysis can provide information on the kinetics of binding and dissociation (k_on and k_off rates). mdpi.com

Probe Tautomeric Equilibria : In some cases, line broadening can suggest the presence of rapid exchange between different forms of a molecule, such as the keto-enol tautomers or between neutral and zwitterionic species within a complex. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₇H₁₅NO), the expected exact mass can be calculated and compared to the experimentally measured value. This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product. nih.gov

Table 2: Example of HRMS Data for an Amino Ketone Analogue This table illustrates the principle of accurate mass determination using HRMS.

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| N¹-(tert-Butoxycarbonyl)-N³-[7-(tert-butoxycarbonylamino)hept-6-en-1-yl]propane-1,3-diamine | C₁₈H₃₄N₂O₄ | [M+Na]⁺ | 365.2416 | 365.2410 | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), molecules fragment in predictable ways based on their structure. The resulting pattern of fragment ions serves as a molecular fingerprint.

For this compound, two key functional groups would direct the fragmentation: the amine and the ketone. libretexts.orgmiamioh.edu

Amine-directed fragmentation (α-cleavage) : The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org For this compound, this would not be a primary fragmentation as the amino group is at the end of a chain. However, cleavage alpha to the nitrogen on the carbon chain itself is possible.

Ketone-directed fragmentation (α-cleavage) : Ketones readily undergo cleavage of the C-C bond adjacent to the carbonyl group. For this compound, this would lead to two primary fragmentation pathways:

Loss of the methyl group (•CH₃) to yield an acylium ion.

Loss of the C₅H₁₀NH₂ radical to yield an acetyl cation (CH₃CO⁺, m/z 43).

McLafferty Rearrangement : As a ketone with a sufficiently long alkyl chain containing γ-hydrogens, this compound could also undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom from the γ-carbon (C5) to the carbonyl oxygen, followed by cleavage of the α-β bond (C3-C4). miamioh.edu

Analysis of the mass spectrum of the related compound 2-aminoheptane (B1682561) shows a characteristic base peak at m/z 44, resulting from α-cleavage to form the [CH(CH₃)NH₂]⁺ ion. nist.gov This indicates that cleavage adjacent to the nitrogen-bearing carbon is a highly favorable process, which would also be expected to be a significant pathway in the fragmentation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups are a primary amine (-NH₂) and a ketone (C=O).

The primary amine group is characterized by N-H stretching vibrations, which typically appear in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org Primary amines exhibit two distinct bands in this region: one for asymmetric stretching and another for symmetric stretching. openstax.orgmsu.edu These bands are generally sharper and less intense than the O-H bands of alcohols that appear in a similar range. openstax.orglibretexts.org Additionally, primary amines show a characteristic N-H scissoring (bending) vibration near 1550-1650 cm⁻¹. msu.edu

The ketone functional group is identified by a strong and sharp C=O stretching absorption band. For a saturated, open-chain ketone like this compound, this absorption is expected to occur around 1715 cm⁻¹. libretexts.orgwpmucdn.com The high polarity of the C=O bond results in a very prominent peak, which is a hallmark of carbonyl compounds. The C-N stretching of an aliphatic amine is typically found in the 1000-1250 cm⁻¹ range. msu.edu

Based on these principles, the IR spectrum of this compound would display a combination of these characteristic peaks, confirming the presence of both the primary amine and ketone functionalities.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) openstax.org | Medium, Sharp |

| Primary Amine (R-NH₂) | N-H Scissor (Bend) | 1550 - 1650 msu.edu | Variable |

| Aliphatic Ketone (RCOR') | C=O Stretch | ~1715 libretexts.org | Strong, Sharp |

| Aliphatic Amine | C-N Stretch | 1000 - 1250 msu.edu | Medium to Weak |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. The chromophore in this compound is the carbonyl group (C=O).

Saturated aldehydes and ketones exhibit two main types of electronic transitions: a lower-energy n → π* transition and a higher-energy π → π* transition. libretexts.orgadpcollege.ac.in

The n → π transition* involves the excitation of a non-bonding electron (n) from an oxygen lone pair to an anti-bonding π* orbital of the carbonyl group. adpcollege.ac.in For simple aliphatic ketones, this transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε) in the range of 275-295 nm. libretexts.org

The π → π transition* involves the excitation of an electron from a π-bonding orbital to a π*-antibonding orbital. adpcollege.ac.in This is a symmetry-allowed transition, leading to a much more intense absorption band. However, for unconjugated ketones, this transition occurs at a much shorter wavelength, typically around 180-190 nm, which is outside the range of standard UV-Vis spectrometers. libretexts.org

In this compound, the amino group acts as an auxochrome. However, because it is separated from the carbonyl chromophore by a five-carbon alkyl chain, there is no conjugation. Therefore, its direct influence on the λmax of the carbonyl transitions is expected to be negligible. The molecule's UV-Vis spectrum should closely resemble that of a simple aliphatic ketone like 2-heptanone (B89624).

| Transition | Description | Expected Wavelength (λmax) | Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| n → π | Excitation of a non-bonding oxygen electron to a π anti-bonding orbital. adpcollege.ac.in | ~275 - 295 nm libretexts.org | Weak (Low) |

| π → π | Excitation of a π-bonding electron to a π anti-bonding orbital. adpcollege.ac.in | ~180 - 190 nm libretexts.org | Strong (High) |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for isolated this compound is not publicly available, data from its analogues and related aminoketones provide significant insight into its likely solid-state characteristics. An X-ray crystal structure has been determined for a close analogue, 7-[(3-aminopropyl)amino]heptan-2-one, in a complex with Danio rerio Histone Deacetylase 10, solved at a resolution of 2.70 Å. nih.govrcsb.org This structure reveals how the molecule can be accommodated within a binding pocket, with its ketone group interacting with a zinc ion. rcsb.org

Studies on other β-aminoketones and related structures demonstrate that the interplay between the amino and ketone groups is a primary determinant of the crystal structure. iucr.orgiucr.org

| Compound Analogue | Database ID | Method | Resolution | Key Finding |

|---|---|---|---|---|

| 7-[(3-aminopropyl)amino]heptan-2-one (in complex) | PDB: 6UFN rcsb.org | X-Ray Diffraction | 2.70 Å rcsb.org | Shows the binding mode where the ketone interacts with a catalytic metal ion. rcsb.org |

In the solid state, molecules like this compound arrange themselves into ordered three-dimensional lattices through various non-covalent interactions, a field studied by supramolecular chemistry. wikipedia.org The primary forces governing the crystal packing of aminoketones are hydrogen bonding and van der Waals interactions. wikipedia.orgrsc.org

The bifunctional nature of this compound, possessing both a hydrogen bond donor (the -NH₂ group) and acceptors (the carbonyl oxygen and the amine nitrogen), allows for the formation of extensive supramolecular networks. rsc.orgbhu.ac.in The flexible heptane chain allows the molecule to adopt conformations that maximize favorable packing and intermolecular forces. Aromatic amino acids, for instance, form highly ordered structures due to their ability to engage in multiple supramolecular interactions. nih.gov In aliphatic systems like this compound, while the driving forces are similar, the flexibility of the alkyl chain plays a more significant role in the final crystal packing arrangement.

The hydrogen bonding network is the most critical factor in the supramolecular assembly of this compound. The primary amine group (-NH₂) can donate two hydrogen atoms, while the carbonyl oxygen is a strong hydrogen bond acceptor. rsc.org The amine nitrogen, with its lone pair of electrons, can also act as a hydrogen bond acceptor, though the carbonyl oxygen is generally the more favorable site in aminoketones. rsc.org

This functionality allows for the formation of various hydrogen-bonding motifs:

N-H···O Bonds: The most significant interaction would be hydrogen bonds between the amine protons and the carbonyl oxygen of neighboring molecules. This can lead to the formation of chains or dimeric structures that extend throughout the crystal lattice.

N-H···N Bonds: Hydrogen bonds between the amine group of one molecule and the nitrogen of another are also possible, further stabilizing the crystal structure.

The conformation of the this compound molecule in the crystal would be a balance between minimizing steric hindrance and maximizing these stabilizing hydrogen bonds. The long, flexible alkyl chain would likely adopt an extended or folded conformation to facilitate an efficient packing arrangement, similar to what is observed in other long-chain aliphatic compounds. The specific torsion angles of the carbon-carbon bonds would be dictated by the need to position the terminal functional groups optimally for hydrogen bonding. iucr.org This interplay results in a well-defined molecular conformation and a stable, three-dimensional crystalline solid.

Computational and Theoretical Investigations of 7 Aminoheptan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. arxiv.org It is a leading methodology prized for its balance of accuracy and reasonable computational cost. arxiv.org DFT calculations can determine the optimized, lowest-energy three-dimensional arrangement of atoms for 7-aminoheptan-2-one. This is achieved by modeling the electron density to solve for the system's energy, a process that avoids the complexities of solving the many-electron Schrödinger equation directly.

Different levels of theory and basis sets, such as B3LYP/6-311+G(d,p), can be employed to calculate the molecule's geometric parameters (bond lengths, bond angles, and dihedral angles). mdpi.comresearchgate.net For aliphatic amines, conformational analysis is crucial. In the case of 1-aminoheptane, a close structural analog, DFT calculations using the B3LYP method with the 6-31++G(d,p) basis set have been used to examine various conformational isomers (e.g., Trans-Trans, Trans-Gauche) to identify the most stable form. smolecule.com A similar approach for this compound would involve optimizing its various possible conformers, dictated by rotations around its flexible carbon chain, to find the global minimum energy structure. These calculations provide a foundational understanding of the molecule's preferred shape. smolecule.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. tum.dedcu.ie The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. tum.de For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, consistent with its function as a Lewis base. The LUMO would likely be centered around the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. researchgate.net It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MESP would show a region of high negative potential (typically colored red) around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating their roles as hydrogen bond acceptors and sites of protonation. Regions of positive potential (blue) would be found around the hydrogen atoms of the amino group. researchgate.net

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations can be used to compute the theoretical vibrational frequencies of this compound. smolecule.comresearchgate.net These calculated frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be compared with experimental data from Infrared (IR) and Raman spectroscopy to aid in the assignment of observed spectral bands. smolecule.comresearchgate.net For instance, calculations for 1-aminoheptane have shown that the B3LYP method provides satisfactory predictions of its vibrational frequencies. smolecule.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the optimized geometry of this compound, one can estimate the chemical shifts that would be observed in an NMR spectrum. mdpi.com These predictions are a powerful tool for structural elucidation and for confirming the absolute configuration when compared with experimental data of derivatives. scribd.com

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MESP) Analysis

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, including their flexibility and interactions with a solvent. dpi.qld.gov.auuva.nl MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.com

For this compound, MD simulations can explore its vast conformational landscape by modeling the rotations of its aliphatic chain. This is particularly important in understanding how the molecule folds. rsc.org Furthermore, MD simulations are crucial for studying solvation effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and mediates intramolecular interactions. dpi.qld.gov.aursc.org For example, simulations can show how water molecules form hydrogen bonds with the amino and carbonyl groups, which can stabilize certain conformations over others. beilstein-journals.org Such simulations have been used to study the solvent-mediated folding of similar molecules like diaminoheptane dications. rsc.org

Prediction of Chemical Parameters via Computational Models

Computational models extend beyond structure and dynamics to predict key chemical properties that govern reactivity.

The dissociation constant (pKa) is a critical parameter for any amine, as it quantifies its basicity. Computational methods can estimate pKa values, providing a valuable alternative to experimental measurements, which can be time-consuming. dntb.gov.uaresearchgate.net Several computational strategies exist, including methods based on thermodynamic cycles combined with quantum chemical calculations. mdpi.com

These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in solution (BH⁺ → B + H⁺). Continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), are often used to approximate the effect of the solvent. researchgate.net To improve accuracy, some methods incorporate one or more explicit solvent molecules in the calculation to model the direct hydrogen-bonding interactions at the protonation site. researchgate.netresearchgate.net

For aliphatic amines, group contribution methods have also been developed and refined, offering a "pencil-and-paper" or computer-free alternative that can be highly accurate. mdpi.comresearchgate.net Various computational studies have focused on predicting the pKa of amines relevant to industrial applications. mdpi.comdntb.gov.uaresearchgate.net For instance, the pKa of 2-aminoheptane (B1682561), a structural isomer of this compound, has been a subject of such studies. mdpi.comresearchgate.net The presence of the ketone group in this compound would be expected to slightly lower its pKa relative to 2-aminoheptane due to the electron-withdrawing nature of the carbonyl group.

Table 1: Computationally Estimated pKa Values for Related Amines at 298.15 K

This table presents pKa values for amines structurally related to this compound, as estimated by various computational and group contribution methods reported in the literature. These values provide a benchmark for predicting the basicity of this compound.

| Compound | Method | Estimated pKa | Reference |

| 2-Aminoheptane | PDS (Perrin, Dempsey, and Serjeant) | 10.65 | mdpi.com |

| 2-Aminoheptane | New PDS (Sumon et al.) | 10.64 | mdpi.com |

| 2-Aminoheptane | QSSG (Qian et al.) | 10.64 | mdpi.com |

| 1-Aminoheptane | Experimental | 10.67 | mpg.de |

Note: The methods listed are group contribution models. PDS refers to the original Perrin, Dempsey, and Serjeant method; New PDS and QSSG are updated versions with re-optimized parameters. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modelingresearchgate.net

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical features of molecules with their macroscopic properties. kashanu.ac.ir These models are fundamental in predicting the properties of new or untested compounds based on a mathematical relationship derived from a set of known molecules. kashanu.ac.ir For classes of compounds like amines, QSPR models are developed to predict a wide range of physicochemical properties, including boiling point, molar refraction, partition coefficient (log P), and thermodynamic properties like the standard enthalpy of formation. kashanu.ac.irlew.ro

The construction of a QSPR model involves the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. kashanu.ac.ir These descriptors can be categorized as topological, geometric, or electronic. Multiple linear regression is a common statistical method used to build the model, creating a linear relationship between the calculated descriptors (independent variables) and the property of interest (dependent variable). kashanu.ac.ir For instance, studies on various amines have shown that descriptors such as Polar Surface Area (PSA), Wiener index (W), and geometric parameters have significant correlations with their standard enthalpies of formation in both gas and liquid phases. kashanu.ac.ir

A specific application of these modeling techniques is the prediction of dissociation constants (pKa), a critical property for understanding the behavior of amines in solution. researchgate.net Computational methods, including those based on COSMO-RS (Conductor-like Screening Model for Real Solvents) and high-level quantum chemistry calculations, have been employed to estimate the pKa of various amines. researchgate.net In one study, the pKa values for a set of eight amines, including the structural isomer 2-Aminoheptane, were determined at various temperatures. researchgate.net The experimental data was then used alongside computational chemistry calculations and artificial neural network (ANN) models to predict pKa values, demonstrating the power of QSPR in estimating key chemical properties. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Amines

| Descriptor Type | Descriptor Example | Property Predicted | Reference |

|---|---|---|---|

| Topological | Wiener Index (W) | Standard Enthalpy of Formation (ΔH˚f(gas)) | kashanu.ac.ir |

| Topological | Eccentric Connectivity Index | Physical & Biological Properties | acs.org |

| Topological | ZEP Index | Boiling Point, Molar Refraction, log P | lew.ro |

| Geometric | Polar Surface Area (PSA) | Standard Enthalpy of Formation (ΔH˚f(liquid)) | kashanu.ac.ir |

| Electronic | Dipole Moment | Keto-Enol Equilibrium | primescholars.com |

Mechanistic Modeling of Chemical Reactions and Biological Interactionsbenchchem.comnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. acs.orgchem8.org For a bifunctional molecule like this compound, which contains both a nucleophilic primary amine and an electrophilic ketone, computational modeling can elucidate complex reaction pathways, identify transient intermediates, and characterize the transition states that connect them. acs.orgmasterorganicchemistry.com These theoretical investigations provide detailed insights into reaction kinetics and thermodynamics that are often difficult to obtain through experimental means alone. semanticscholar.org

Elucidation of Protonation Sequences and Mechanismsbenchchem.comsigmaaldrich.com

The structure of this compound features two primary sites for protonation: the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. Determining which site is preferentially protonated is crucial for understanding its chemical reactivity. Computational methods are used to calculate the proton affinity of each site, thereby predicting the most stable protonated form.

In molecules with multiple basic sites, such as diamines, computational chemistry methods can determine the protonation order. researchgate.net For this compound, the primary amine is generally expected to be the more basic site compared to the carbonyl oxygen. Theoretical studies on related molecules, such as the hydration of protonated heptylamine, have utilized infrared photodissociation (IRPD) spectroscopy combined with computational chemistry to probe the structure of the protonated amine in a gaseous environment. sigmaaldrich.com

Furthermore, DFT calculations on reaction mechanisms involving similar functional groups have revealed intricate details about proton transfer steps. For example, in the reductive amination of ketones, proton transfers can occur as barrierless processes, facilitated by adducts with other molecules in the system, such as acetic acid. acs.orgsemanticscholar.org In some cases, water molecules can play a significant role by efficiently protonating basic groups to facilitate subsequent reaction steps. chem8.org The study of keto-enol tautomerism in related amino ketones also highlights the importance of intramolecular hydrogen bonding, which can influence the relative stability and reactivity of different isomers and their protonated forms. primescholars.com

Computational Studies on Reaction Pathways and Transition Statesnih.gov

DFT calculations are extensively used to map the potential energy surface of reactions involving amino ketones. A key reaction is the formation of an imine, which is a fundamental step in processes like reductive amination. acs.orgmasterorganicchemistry.com The generally accepted mechanism for imine formation from a ketone and a primary amine under mild acid catalysis involves several distinct steps: Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation (PADPED). masterorganicchemistry.com

Computational studies on the reductive amination of ketones provide a detailed picture of this process. acs.orgsemanticscholar.org

Hemiaminal Formation : The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon. DFT studies show this can proceed via a transition state involving the concerted formation of the C–N bond and protonation of the carbonyl oxygen, leading to a hemiaminal intermediate. acs.orgsemanticscholar.org This hemiaminal is typically a high-energy species. semanticscholar.org

Water Elimination : The hemiaminal then eliminates a molecule of water to form an iminium ion. This step is often facilitated by protonation of the hemiaminal's hydroxyl group, turning it into a good leaving group (H₂O). masterorganicchemistry.com

Imine Formation : Finally, deprotonation of the nitrogen atom in the iminium ion yields the neutral imine.

Throughout this pathway, computational models locate the structure of each transition state (TS) and calculate its associated activation energy. acs.orgsemanticscholar.org For example, DFT calculations on the reductive amination of acetaldehyde (B116499) with methylamine (B109427) found that all transition states in the imine formation pathway had lower activation free energies than the direct reduction of the aldehyde, making the imine pathway kinetically favored. acs.orgsemanticscholar.org These studies analyze the geometry of the transition states, revealing key interactions, such as the organization of reactants by Lewis acids, that facilitate the reaction. acs.orgsemanticscholar.org By comparing the energy barriers of competing pathways, such as C-C versus C-H bond insertion in reactions with diazoesters, computational chemistry can predict the major product and stereoselectivity of a reaction, which aligns well with experimental observations. acs.org

Table 2: Key Steps and Species in a Computationally Modeled Imine Formation Pathway

| Step | Initial Reactant(s) | Key Intermediate / Transition State | Product of Step | Computational Insight | Reference |

|---|---|---|---|---|---|

| 1 | Ketone + Amine | Adduct / First Transition State (TS₁) | Protonated Hemiaminal | Concerted C-N bond formation and oxygen protonation | acs.org |

| 2 | Protonated Hemiaminal | Hemiaminal Intermediate | Hemiaminal | Generally a high-energy, transient species | semanticscholar.org |

| 3 | Hemiaminal | Second Transition State (TS₂) | Iminium Ion + H₂O | Involves the elimination of water | masterorganicchemistry.comsemanticscholar.org |

Biological and Biochemical Studies of 7 Aminoheptan 2 One and Its Analogues

Investigations into Metabolic Pathways and Biological Target Interactions

The biological activity of 7-aminoheptan-2-one and its analogues stems from their ability to interact with specific enzymes and cellular pathways. A notable analogue, 7-[N-(3-aminopropyl)amino]heptan-2-one (APAH), has been identified as a selective inhibitor of N8-acetylspermidine deacetylase. nih.gov This enzyme plays a crucial role in the metabolic pathway of polyamines, which are essential for cell growth and proliferation. Inhibition of this deacetylase by APAH leads to a significant accumulation of N8-acetylspermidine within cells. nih.gov Studies on L1210 leukemia cells demonstrated that this accumulation, resulting from deacetylase inhibition, stimulates cell growth, suggesting a direct link between the compound's target interaction and a cellular response. nih.govcapes.gov.br

Analogues such as 2-aminoheptane (B1682561) are also biologically active, functioning as sympathomimetic stimulants that are thought to increase the release of key neurotransmitters, including dopamine (B1211576) and norepinephrine. Furthermore, (R)-(-)-2-aminoheptane has been shown to inhibit monoamine oxidase, an enzyme responsible for the degradation of these neurotransmitters. biosynth.com Other related compounds, like 7-amino-1-heptanol, are known to modulate the activity of various enzymes, though the specific interactions are a subject of ongoing research. ontosight.ai The structural features of these aminoheptane derivatives—a flexible carbon chain combined with a reactive amino group—make them suitable candidates for interaction with a range of biological targets. ontosight.ai

Table 1: Summary of Biological Targets for this compound and Its Analogues

| Compound/Analogue | Biological Target | Observed Effect | Reference(s) |

|---|---|---|---|

| 7-[N-(3-aminopropyl)amino]heptan-2-one (APAH) | N8-acetylspermidine deacetylase | Selective inhibitor | nih.gov, capes.gov.br |

| (R)-(-)-2-Aminoheptane | Monoamine Oxidase | Inhibitor | biosynth.com |

| (R)-(-)-2-Aminoheptane | Lipase (B570770) | Inhibitor | biosynth.com |

| 2-Aminoheptane | ω-Transaminase | Substrate (Amino Donor) | nih.gov, asm.org |

| 2-Aminoheptane | Amine Dehydrogenase | Product of Ketone Amination | uva.nl |

Enzyme Interaction and Modulation Studies

The interactions of this compound analogues with enzymes are diverse. As noted, 7-[N-(3-aminopropyl)amino]heptan-2-one is a selective enzyme inhibitor. nih.gov The simpler analogue, 2-aminoheptane, serves as a substrate for several enzyme classes. It can be used as a nitrogen source in minimal media for certain microorganisms, indicating its role as a substrate in metabolic processes. medchemexpress.com Specifically, it is recognized by ω-transaminases, which catalyze the transfer of its amino group. nih.govrsc.org Research has also shown that 2-aminoheptane can be synthesized from heptan-2-one by the action of amine dehydrogenases. uva.nl Beyond this, related compounds like (R)-(-)-2-aminoheptane inhibit enzymes such as lipase and monoamine oxidase. biosynth.com

A significant analogue of this compound is N-α-tosyl-L-lysine chloromethyl ketone (TLCK), also known as 1-chloro-3-tosylamido-7-amino-2-heptanone. caltech.edusigmaaldrich.com TLCK is a classic, irreversible inhibitor of the serine protease trypsin and other trypsin-like enzymes. sigmaaldrich.com The mechanism of inhibition is highly specific; the inhibitor mimics a natural substrate, allowing it to enter the enzyme's active site. caltech.edu Once positioned, the chloromethyl ketone moiety covalently binds to the imidazole (B134444) ring of a critical histidine residue (His-57 in trypsin) in the enzyme's catalytic triad. sigmaaldrich.com This alkylation event permanently inactivates the enzyme. caltech.edusigmaaldrich.com This type of targeted, mechanism-based inhibition is a hallmark of peptide chloromethyl ketones and highlights how modifications to the basic aminoheptanone structure can create potent and specific enzyme inhibitors. caltech.edumdpi.com

The efficacy of aminoheptane analogues as enzyme substrates has been quantified in kinetic studies. 2-Aminoheptane has been studied as an amino donor for ω-transaminase from Vibrio fluvialis JS17. nih.govasm.org This enzyme is subject to product inhibition by the ketone formed (2-heptanone). A mutant enzyme, ω-TAmla, was engineered to have reduced sensitivity to this product inhibition. nih.gov Kinetic analysis showed that the mutant enzyme had a significantly higher inhibition constant (Ki) for 2-heptanone (B89624) compared to the wild-type enzyme, making it more efficient for biocatalytic applications. nih.govasm.org The wild-type enzyme, while effective, was more susceptible to inhibition by the ketone product. nih.gov

Table 2: Kinetic Parameters of Wild-Type and Mutant ω-Transaminase with 2-Aminoheptane as Amino Donor

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Product | Ki (mM) | Reference(s) |

|---|---|---|---|---|---|---|

| Wild-Type ω-TA | (S)-2-Aminoheptane | 13.0 | 1.1 | 2-Heptanone | 0.8 | asm.org |

Mechanistic Enzymology of Serine Proteases with Related Chloromethyl Ketone Inhibitors

Modulatory Effects on Neurotransmitter Systems (as informed by studies on related aminoheptanes)

Studies on related aminoheptanes provide insight into the potential neurological effects of these compounds. 2-Aminoheptane, also known as tuaminoheptane, is recognized as a sympathomimetic stimulant. abmole.com Its mechanism of action is believed to involve the enhanced release of catecholamine neurotransmitters, specifically dopamine and norepinephrine, which play key roles in regulating attention, alertness, and mood. This action is characteristic of a neuromodulatory effect, where the compound influences the activity of existing neurotransmitter systems. clevelandclinic.orgwikipedia.org

Further reinforcing this role, (R)-(-)-2-aminoheptane acts as an inhibitor of monoamine oxidase, an enzyme critical for the metabolic breakdown of neurotransmitters like dopamine and serotonin (B10506) in the brain. biosynth.com By inhibiting this enzyme, the compound can effectively increase the concentration and duration of action of these neurotransmitters in the synaptic cleft. Neurotransmitters can exert modulatory effects that are distinct from direct excitation or inhibition, often by adjusting or "tweaking" how neurons communicate, which can affect larger networks of cells simultaneously. clevelandclinic.orgjustintimemedicine.com

Role as a Precursor in the Biosynthesis of Biologically Active Natural Products

The structural framework of this compound is related to intermediates in the biosynthesis of certain natural products, particularly piperidine (B6355638) alkaloids. gla.ac.uk The biosynthesis of many of these alkaloids, such as coniine from poison hemlock and solenopsin (B1210030) from fire ant venom, originates from the amino acid L-lysine. gla.ac.uknih.gov The established biosynthetic pathway for these compounds involves a series of enzyme-catalyzed reactions, including decarboxylation of lysine (B10760008) to form cadaverine, followed by oxidative deamination to an amino aldehyde. researchgate.net This intermediate then undergoes spontaneous or enzyme-mediated cyclization to form a piperidine ring structure, which is further modified to produce the final alkaloid. gla.ac.ukacs.org

While this compound is not a direct, naturally occurring intermediate in these specific known pathways, its linear seven-carbon chain with a terminal amino group bears a structural resemblance to the lysine-derived precursors. This suggests that molecules with this scaffold could potentially serve as substrates for the same or similar enzymatic machinery responsible for cyclization and alkaloid formation. The biosynthesis of piperine, the pungent compound in black pepper, also relies on a piperidine nucleus derived from lysine, demonstrating the importance of this pathway in nature. researchgate.netnih.gov

Assessment of Bioactivity in In Vitro Cellular Models (excluding human clinical trials)

The bioactivity of this compound and its structural analogues has been explored in various in vitro models to determine their potential effects on cellular processes. These studies, conducted on non-human cell lines, provide foundational insights into the cytotoxic and antiproliferative capabilities of this chemical family.

While direct studies on the antiproliferative activity of this compound are limited, research into its analogues and related structures reveals significant findings. For instance, N-acylhydrazone derivatives, which can be synthesized from ketones, have demonstrated antitumor properties. researchgate.net Similarly, gemcitabine (B846) analogues featuring alkyl chains have been assessed for their cytostatic capabilities. nih.gov The 4-N-alkanoyl and 4-N-alkyl gemcitabine analogues showed dose-dependent inhibition of cell proliferation in L1210 mouse lymphocytic leukemia cells and human embryonic kidney HEK293 cells. nih.gov

One related guanidine-containing compound, acetylhomoagmatine, a derivative of a structure similar to 1-guanidino-7-aminoheptane, exhibited mild and selective cytotoxic activity against the A-549 human lung carcinoma cell line with an IC50 value of 10 µg/mL. nih.govvliz.be This suggests that the broader class of amino- and guanidino-alkane derivatives warrants investigation for potential anticancer effects. nih.govvliz.be Furthermore, novel carbazole-based α-aminophosphonates have shown good antiproliferative activity against cancer cells such as A549, MCF-7, and NCI-N87. nih.gov

Table 1: Antiproliferative and Cytotoxic Activity of Compounds Related to this compound

| Compound/Analogue | Cell Line | Activity Type | Results (IC₅₀) | Reference |

|---|---|---|---|---|

| Acetylhomoagmatine | A-549 (Human Lung Carcinoma) | Cytotoxic | 10 µg/mL | nih.govvliz.be |

| 4-N-alkanoyl gemcitabine analogue (Compound 2) | L1210 (Mouse Lymphocytic Leukemia) | Antiproliferative | 8.0 µM | nih.gov |

| 4-N-alkanoyl gemcitabine analogue (Compound 5) | L1210 (Mouse Lymphocytic Leukemia) | Antiproliferative | 7.5 µM | nih.gov |

| Cu(II) complex of a vic-dioxime ligand | Caco-2 (Colorectal Adenocarcinoma) | Cytotoxic | High | researchgate.net |

| Ferrocene-substituted isoindolinone (11h) | A549 (Human Lung Carcinoma) | Anticancer | 1.0 µM | researchgate.net |

Cytotoxicity and effects on cell viability are critical parameters in assessing the biological activity of novel compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT) dye reduction assay is a common method used for these evaluations. vliz.be This assay measures the metabolic activity of cells, which corresponds to the number of viable cells. vliz.be